N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
CAS No.: 57415-36-8
Cat. No.: VC21329758
Molecular Formula: C17H14F6N2O3
Molecular Weight: 408.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 57415-36-8 |
---|---|
Molecular Formula | C17H14F6N2O3 |
Molecular Weight | 408.29 g/mol |
IUPAC Name | N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Standard InChI | InChI=1S/C17H14F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h1-7H,8-10H2,(H,25,26) |
Standard InChI Key | YCKWLOJVFNPJAW-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Canonical SMILES | C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Appearance | White Solid |
Melting Point | 99-101 °C |
Chemical Identity and Properties
N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a specific benzamide derivative characterized by multiple functional groups. The compound is formally designated as an impurity related to the antiarrhythmic medication Flecainide and is cataloged in several chemical databases and pharmacopeias .
Basic Identifiers
The compound has several standardized identifiers that allow for accurate tracking and reference in scientific literature and regulatory documentation:
Identifier Type | Value |
---|---|
CAS Number | 57415-36-8 |
EINECS | 260-729-7 |
Molecular Formula | C₁₇H₁₄F₆N₂O₃ |
Molecular Weight | 408.3 g/mol |
FDA UNII | D1JBC233F7 |
This specific chemical identifier system enables precise tracking for research, regulatory, and quality control purposes in pharmaceutical applications .
Physical and Chemical Properties
The physical and chemical characteristics of N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide establish its profile as a solid compound with specific handling requirements:
Property | Value |
---|---|
Physical State | Solid |
Color | White to Off-White |
Melting Point | 99-101°C |
Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol |
Recommended Storage | Refrigerated conditions |
These physical properties are significant considerations for analytical methods development and stability testing when the compound is monitored as an impurity .
Structural Characteristics
The structural features of N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide contribute to its chemical behavior and reactivity patterns.
Molecular Structure
The compound contains several key structural components:
-
A benzamide core with the carbonyl group forming an amide linkage
-
Two 2,2,2-trifluoroethoxy substituents at positions 2 and 5 of the benzene ring
-
A 2-pyridylmethyl group attached to the amide nitrogen
This configuration leads to a complex three-dimensional structure with specific electron distribution patterns that influence its chemical reactivity and physical properties .
Structural Relationship to Flecainide
N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is structurally related to Flecainide (N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide), with the primary difference being the nitrogen-containing ring system . While Flecainide contains a saturated piperidine ring, this compound features an aromatic pyridine ring. This structural similarity explains its occurrence as a process-related impurity in Flecainide production .
Specifically, the molecular weight difference between the compounds (408.3 g/mol for the pyridyl derivative versus 414.3 g/mol for Flecainide) reflects the structural variation in the nitrogen-containing ring system .
Pharmaceutical Significance
The compound's primary significance lies in its status as an identified impurity in pharmaceutical manufacturing processes.
Supplier | Product Number | Package Size | Listed Price (as of 2021) |
---|---|---|---|
TRC | P991690 | 25mg | $1,455 |
American Custom Chemicals Corporation | HCH0122577 | 5mg (95.00% purity) | $499.13 |
Analytical Considerations
Due to its role as a pharmaceutical impurity, specific analytical techniques are likely employed for the detection and quantification of N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.
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